5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
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Descripción general
Descripción
Starch, pregelatinized: is a modified form of starch that has undergone a thermal and mechanical process to rupture and gelatinize the starch granules. This modification results in a product with cold-water solubility and thickening properties . Pregelatinized starch is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its unique properties.
Mecanismo De Acción
Target of Action
Pregelatinized starch (PGS) is a type of physical modification of starch that is accomplished by heating and mechanical shearing . The primary targets of PGS are the starch granules themselves. The objective is to generate starch ingredients with instantaneous cold water solubility and thickening/gelling capabilities .
Mode of Action
PGS, sometimes called “instant” starches, can be dissolved in water at temperatures below gelatinization of the native starches . This is achieved by rupturing all or part of the granules in the presence of water and subsequently drying . The process results in a product that swells in cold water .
Biochemical Pathways
Starch is composed of amylopectin, a highly branched glucan, and amylose, an essentially linear glucan . The ratio of amylose and amylopectin in starch differs based on their botanical source .
Pharmacokinetics
Its solubility in cold water improves its bioavailability in the sense that it can be easily incorporated into various food and pharmaceutical products .
Result of Action
The result of the action of PGS is the production of a starch product that has improved flow and compression characteristics, allowing its use in various applications . It can be easily dispersed in cold water due to its properties, i.e., solubility and good adhesion in cold water . It is widely used in food products, animal products, pharmaceutical products, and other products to improve product quality .
Action Environment
The action of PGS is influenced by environmental factors such as temperature and humidity. The process of pregelatinization involves heating and mechanical shearing, and the resulting product is stable under a variety of conditions . .
Análisis Bioquímico
Biochemical Properties
Pregelatinized starch interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with α-amylase, an enzyme that breaks down starch into sugars . The nature of these interactions is primarily based on the physical and chemical properties of pregelatinized starch .
Cellular Effects
The effects of pregelatinized starch on cells and cellular processes are largely dependent on its biochemical properties. It can influence cell function by providing a source of energy once it is broken down into simpler sugars .
Molecular Mechanism
At the molecular level, pregelatinized starch exerts its effects through its interactions with enzymes like α-amylase. These enzymes break down the starch into simpler sugars, which can then be used by the cells for energy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pregelatinized starch can change over time. For instance, its solubility and thickening capabilities can be influenced by factors such as temperature and pH .
Metabolic Pathways
Pregelatinized starch is involved in various metabolic pathways. Once broken down into simpler sugars by enzymes like α-amylase, these sugars can enter glycolysis, a metabolic pathway that converts glucose into pyruvate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pregelatinized starch is produced by subjecting native starch to heat and moisture, causing the granules to swell and then burst. This results in the formation of a viscous paste, which is then dried and ground into a fine powder .
Industrial Production Methods: There are several methods for producing pregelatinized starch, including:
Drum Drying: A slurry of starch and water is fed onto a slowly rotating heated drum.
Extrusion Cooking: The starch is mixed with water and then fed into an extruder, where it is subjected to high heat and pressure.
Spray Drying: The starch slurry is sprayed into a hot air chamber, where the water evaporates, leaving behind fine particles of pregelatinized starch.
Análisis De Reacciones Químicas
Types of Reactions: Pregelatinized starch can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to introduce carbonyl and carboxyl groups.
Esterification: Reaction with acids or anhydrides to form esters.
Etherification: Reaction with alkylating agents to form ethers.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or hydrogen peroxide under alkaline conditions.
Esterification: Acetic anhydride or succinic anhydride in the presence of a catalyst.
Etherification: Ethylene oxide or propylene oxide under alkaline conditions.
Major Products Formed:
Oxidized Starch: Contains carbonyl and carboxyl groups, improving solubility and film-forming properties.
Esterified Starch: Enhanced stability and resistance to retrogradation.
Etherified Starch: Improved solubility and viscosity.
Aplicaciones Científicas De Investigación
Pregelatinized starch has a wide range of scientific research applications, including:
Chemistry:
- Used as a binder and disintegrant in tablet formulations .
- Acts as a thickening agent in various chemical formulations .
Biology:
Medicine:
- Used in pharmaceutical formulations as a binder and disintegrant .
- Employed in wound dressings for its absorbent properties .
Industry:
Comparación Con Compuestos Similares
Native Starch: Unmodified starch with limited solubility and thickening properties.
Modified Starches: Chemically modified starches, such as cross-linked starch, oxidized starch, and acetylated starch.
Comparison:
Pregelatinized Starch vs. Native Starch: Pregelatinized starch has superior cold-water solubility and thickening properties compared to native starch.
Pregelatinized Starch vs. Modified Starches: Pregelatinized starch offers unique advantages in terms of instant solubility and ease of use, whereas other modified starches may provide specific functional benefits like increased stability or resistance to retrogradation.
Pregelatinized starch stands out due to its ability to dissolve in cold water and form gels quickly, making it highly versatile for various applications.
Propiedades
IUPAC Name |
5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISHJVIRFPGGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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